molecular formula C23H21N3O3S2 B2686711 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide CAS No. 1984073-06-4

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide

Cat. No. B2686711
M. Wt: 451.56
InChI Key: MUNUPTHMKWUVFV-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . The compound also contains a thiophene ring, which is a type of aromatic compound that contains a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings would contribute to the aromaticity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability, while the sulfonamide group could potentially increase its solubility in water .

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

  • Sulfonamide derivatives, including compounds with pyrazole and thiophene moieties, have been synthesized and investigated for their inhibitory activities against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds exhibit significant inhibition with low cytotoxicity, suggesting their potential as novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
  • Novel pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes hCA-I and hCA-II, suggesting their use in treating diseases where carbonic anhydrase activity is implicated (Bülbül et al., 2008).

Antibacterial and Antitumor Activities

  • Certain sulfonamide compounds with heterocyclic structures have been evaluated for their antibacterial properties, with some showing promising results against various bacterial strains. This suggests their potential application in developing new antibacterial agents (Azab et al., 2013).
  • Studies on novel pyrazole and thienopyrimidine derivatives, including those containing sulfonamide groups, have shown significant antitumor activities against breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Aly, 2009).

Structural and Synthetic Studies

  • Research on the synthesis of sulfonamide compounds, including those with pyrazole motifs, has provided insights into their structural properties and potential for creating new molecules with desirable biological activities. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific and therapeutic applications (Farrukh et al., 2013).

Future Directions

The study and development of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicinal chemistry or materials science .

properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-14-17(2)26(24-16)23(27)21-22(20(15-30-21)18-10-6-4-7-11-18)31(28,29)25(3)19-12-8-5-9-13-19/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNUPTHMKWUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-diphenylthiophene-3-sulfonamide

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